molecular formula C35H34MgN4O5 B227817 Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron CAS No. 14897-06-4

Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron

Cat. No.: B227817
CAS No.: 14897-06-4
M. Wt: 615 g/mol
InChI Key: ANWUQYTXRXCEMZ-UHFFFAOYSA-L
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Description

Chemical Structure and Nomenclature

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC nomenclature for this compound reflects its complex tetrapyrrolic structure with magnesium coordination. According to standardized chemical databases, the complete IUPAC name is methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate. This nomenclature encompasses the stereochemical configuration at multiple chiral centers and the complex ring fusion pattern characteristic of the chlorin macrocycle.

The compound is universally recognized as chlorophyll a, designated by the Chemical Abstracts Service (CAS) number 479-61-8. Alternative systematic names include 3-phorbinepropanoic acid derivatives and various magnesium porphyrin-based designations that reflect different aspects of its structural organization. The InChI key ATNHDLDRLWWWCB-AENOIHSZSA-M provides a unique digital identifier for computational and database applications.

Molecular Formula and Mass (C55H72MgN4O5)

The molecular formula C55H72MgN4O5 indicates a substantial organic macromolecule with a molecular weight of 893.5 g/mol. This composition encompasses 55 carbon atoms forming the extensive conjugated system, 72 hydrogen atoms providing the necessary saturation and substituent groups, one central magnesium ion coordinated within the tetrapyrrolic framework, four nitrogen atoms constituting the core coordination environment, and five oxygen atoms distributed across the ester functionalities and cyclic structures.

The molecular architecture reflects the balance between the hydrophilic magnesium-containing porphyrin head and the hydrophobic phytol tail, with the phytol component alone contributing 20 carbon atoms to the overall structure. The high molecular weight and complex stereochemistry result in significant conformational flexibility, particularly in the phytol tail region, which plays a crucial role in membrane anchoring and protein interactions within photosynthetic complexes.

Structural Components Analysis

Porphyrin Macrocycle Architecture

The core structural framework of chlorophyll a is based on a modified porphyrin ring system known as a chlorin, which represents a dihydroporphyrin macrocycle containing one pyrroline ring and three pyrrole rings. This tetrapyrrolic arrangement creates an extensively conjugated π-electron system encompassing 26 π-electrons, contributing to the compound's characteristic optical properties and photochemical reactivity. The chlorin structure differs from the parent porphyrin by the reduction of one pyrrole double bond, creating the distinctive pyrroline ring that significantly alters the electronic absorption spectrum.

The macrocyclic framework exhibits inherent non-planarity due to steric interactions and electronic effects, with conformational distortions described as "ruffled" or saddle-shaped configurations. These structural deviations from planarity are essential for biological function, affecting both the binding affinity to protein environments and the electronic properties necessary for efficient energy transfer and electron transport processes. The peripheral substituents attached to the macrocycle further influence the overall conformation and chemical reactivity of the molecule.

Magnesium Coordination Center

The central magnesium ion (Mg2+) occupies the core of the tetrapyrrolic macrocycle, coordinated by four nitrogen atoms from the pyrrole and pyrroline rings in a square planar arrangement. The coordination number of the magnesium center can vary between four and six depending on the presence of axial ligands, with five-coordination being the most common state in biological systems. This coordination flexibility is crucial for the biological function of chlorophyll a, allowing for interactions with protein histidine residues and other coordinating groups within photosynthetic complexes.

The magnesium ion provides unique electronic properties compared to other metalloporphyrins, with its coordination bonds being primarily electrostatic in nature. The metal center exhibits weak covalent bonding to the nitrogen atoms, contributing to the distinctive optical absorption characteristics that distinguish chlorophyll from other tetrapyrrolic compounds. The coordination environment remains dynamic, with water molecules and protein side chains competing for axial coordination sites depending on the local chemical environment.

Pyrrole Ring System Configuration

The tetrapyrrolic system of chlorophyll a consists of four interconnected heterocyclic rings designated as rings I, II, III, and IV, with ring IV being the pyrroline ring resulting from the reduction of one double bond. Each pyrrole ring contributes specific electronic and steric properties to the overall molecular architecture, with ring II containing the vinyl substituent at carbon 3 and ring III bearing the aldehyde group in chlorophyll b variants. The specific substitution pattern around the pyrrole rings determines the unique spectroscopic and chemical properties of chlorophyll a.

The configuration at carbon 3 of pyrrole ring II specifically features a methyl group in chlorophyll a, distinguishing it from chlorophyll b which contains an aldehyde group at this position. This subtle structural difference significantly impacts the optical absorption properties and biological function of the two chlorophyll variants. The pyrrole ring system also incorporates various alkyl substituents including methyl and ethyl groups that contribute to the overall hydrophobicity and membrane association properties of the molecule.

Phytol Tail Structure and Function

The phytol component represents a crucial structural element consisting of a 20-carbon branched-chain isoprenoid alcohol that forms an ester linkage with the propanoic acid side chain of the chlorin macrocycle. The phytol tail adopts a specific stereochemical configuration designated as (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-ol, which is essential for proper membrane integration and protein interactions. This hydrophobic tail serves as a membrane anchor, positioning the chlorophyll molecule within the lipid bilayers of thylakoid membranes and facilitating the formation of photosynthetic complexes.

The phytol moiety undergoes specific metabolic processes during chlorophyll degradation, with phytenal identified as a key intermediate in the catabolic pathway. The breakdown products of phytol, including pristane and phytane, serve as important biomarkers in geochemical studies and petroleum source determination. During normal chlorophyll turnover, the phytol component can be recycled into tocopherol synthesis or converted to fatty acid phytyl esters, demonstrating the metabolic significance of this structural component beyond its role in photosynthesis.

Crystallographic Analysis

Crystallographic studies of chlorophyll a derivatives and related compounds have provided detailed insights into the three-dimensional molecular architecture and conformational properties. Three-dimensional crystals of light-harvesting chlorophyll a/b protein complexes have been successfully obtained in multiple forms, including hexagonal plates measuring up to 150 micrometers across and 2-3 micrometers in thickness. Electron diffraction patterns of these crystalline preparations show sharp reflections extending to 3.7 Å resolution on a hexagonal reciprocal lattice, with unit cell parameters of a = 127.0 Å indicating highly ordered molecular arrangements.

The crystallographic data reveal significant conformational flexibility in chlorophyll structures, with the normal-coordinate structural decomposition method providing detailed analysis of individual macrocyclic distortion modes. These studies demonstrate that chlorophyll molecules adopt various non-planar conformations ranging from saddle-shaped to ruffled configurations, depending on the coordination environment and intermolecular interactions within the crystal lattice. The structural analyses also confirm the importance of solvent effects and peripheral substituents in determining the overall molecular conformation.

Isomeric Forms and Derivatives

Chlorophyll a exhibits several important isomeric forms and structural variants that contribute to its functional diversity in biological systems. The most significant isomeric variant is chlorophyll a', also known as the prime-pigment, which forms through partial epimerization at carbon 27 of the cyclopentane ring. This isomerization involves the β-keto ester system and results in reversible interconversion between the two epimeric forms, with chlorophyll a' being recognized as an active participant in photosynthetic processes.

The structural differences between chlorophyll a and its prime isomer involve conformational alterations caused by steric interactions between the C27 carbomethoxy carbonyl group in ring V and the C23 propionic ester in ring IV. These isomeric forms exhibit distinct electronic structures and charge distribution patterns, particularly at positions C7, C10, and C11, which affect their reactivity and binding properties. Keto-enol tautomerism represents another important structural variation, with the enolic forms potentially serving as intermediates in photosynthetic electron transfer processes, although the keto form remains thermodynamically favored under normal conditions.

Properties

IUPAC Name

magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,17,21,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWUQYTXRXCEMZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)[O-])C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34MgN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14897-06-4
Record name Chlorophyllide a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14897-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorophyllide a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Magnesium complexes have garnered attention in recent years due to their potential therapeutic applications and biological activities. The compound , Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron (referred to as magnesium comenate for simplicity) is a complex that has shown promising biological activity in various studies.

Chemical Structure and Properties

The structure of magnesium comenate is characterized by a complex arrangement involving multiple functional groups that enhance its biological interactions. The coordination of magnesium ions with organic ligands plays a crucial role in its biological efficacy.

Neuroprotective Effects

Research has demonstrated that magnesium comenate exhibits significant neuroprotective properties. In vitro studies have shown that it protects cerebellar neurons from glutamate-induced toxicity and preserves neurite growth under oxidative stress conditions induced by hydrogen peroxide . This suggests its potential application in neurodegenerative diseases where oxidative stress is a contributing factor.

Antioxidant Activity

Magnesium comenate has been shown to possess antioxidant properties that can mitigate oxidative damage in biological systems. In animal models subjected to immobilization-cold stress, oral administration of magnesium comenate resulted in reduced oxidative damage and normalization of the antioxidant system in brain tissues . This indicates its potential as a therapeutic agent for conditions associated with oxidative stress.

Stress-Protective Effects

In addition to its neuroprotective and antioxidant effects, magnesium comenate has demonstrated stress-protective capabilities. Studies indicate that it can help maintain physiological balance during stress conditions by modulating the body's response to oxidative challenges .

The mechanisms underlying the biological activity of magnesium comenate involve several biochemical pathways:

  • Antioxidant Defense : The compound enhances the activity of endogenous antioxidant enzymes and reduces the levels of reactive oxygen species (ROS).
  • Neuroprotection : By stabilizing neuronal membranes and modulating excitotoxic pathways, it protects neurons from damage.
  • Stress Response Modulation : It influences the expression of genes involved in stress responses and cellular repair mechanisms.

Case Studies and Research Findings

A comprehensive study involving both in vitro and in vivo models highlighted the efficacy of magnesium comenate:

Study TypeFindings
In VitroProtection against glutamate toxicity; preservation of neurite growth under oxidative stress .
In VivoReduction in oxidative damage during immobilization-cold stress; normalization of brain antioxidant systems .

Comparison with Similar Compounds

Hexacyclo Framework Variants

  • Compound A (): Features a 16-ethenyl group and 12-formyl substituent instead of 12,17,21,26-tetramethyl groups. The formyl group increases electrophilicity, altering reactivity in nucleophilic environments compared to the target compound .
  • Compound B (): Contains a 26-ethyl group and 11-propyl substituent, which may enhance lipophilicity and membrane permeability in biological systems .
  • Compound C (): A ferrohexacyclo derivative with an iron center and isoprenoid chain, highlighting how metal choice (Fe vs. Mg) affects redox activity and stability .

Table 1: Key Structural Differences

Feature Target Compound Compound A () Compound B ()
12-position substituent 12,17,21,26-tetramethyl 12-formyl 12-hydroxymethylidene
Metal center Magnesium None (organic framework) Magnesium
Molecular weight ~870 g/mol (estimated) Exact mass 606.2584 Exact mass 600.2634

Crystallographic and Spectroscopic Properties

X-ray diffraction (XRD) studies on magnesium palmitate complexes () reveal that interplanar distances (e.g., 3.77–3.82 Å) differ significantly between similar ligands (urea vs. thiocarbamide), emphasizing how minor substituent changes alter crystal packing . For the target compound, XRD patterns would likely show distinct 2θ angles compared to simpler magnesium salts like MgO (periclase, 2θ ~42.9°) or MgCO3 (magnesite, 2θ ~32.5°) due to its complex lattice parameters .

Electronic and Reactivity Profiles

The target compound’s magnesium center shares isovalency () with Mg²⁺ in MgO and MgCO3, but its coordination environment—including nitrogen donors from the triaza groups—creates a softer Lewis acid character, enhancing affinity for polarizable ligands . In contrast, MgO’s high bioavailability (52% absorption in sheep) stems from its ionic lattice, whereas the target compound’s macrocyclic structure may limit solubility without functionalization .

Preparation Methods

Ligand Architecture and Precursors

The ligand is a hexacyclo[18.2.1.15,8.110,13.115,18.02,6] framework substituted with ethenyl, ethyl, methoxycarbonyl, and tetramethyl groups. Key precursors include:

  • 3-Methoxycarbonylpropanoic acid for ester functionality.

  • Ethylvinyl ketone for introducing ethenyl and ethyl groups.

  • Tetramethylcyclopentadienyl fragments for cyclization.

A representative synthesis begins with a Diels-Alder reaction between ethylvinyl ketone and a tetramethylcyclopentadienyl derivative to form the core bicyclic structure. Subsequent steps involve:

  • Alkylation with methyl iodide to install methyl groups at positions 12, 17, 21, and 26.

  • Esterification using methanol and carbonyl chloride to introduce the methoxycarbonyl group at position 3.

  • Oxidation with m-chloroperbenzoic acid (mCPBA) to generate the 4-oxido moiety.

Cyclization and Functionalization

The hexacyclic framework is assembled via a tandem Heck coupling and ring-closing metathesis strategy:

  • Heck coupling connects the ethenyl group at position 16 to the propanoate side chain.

  • Ring-closing metathesis using Grubbs catalyst forms the 23,24,25-triaza and 7-azanida rings.

Magnesium Coordination

Reaction Conditions

Metallation is achieved by reacting the ligand with magnesium bis(trimethylsilyl)amide (Mg(HMDS)₂) in anhydrous tetrahydrofuran (THF) at −78°C. Key parameters include:

ParameterValuePurpose
Temperature−78°CPrevents ligand decomposition
SolventAnhydrous THFEnhances magnesium solubility
Mg:ligand ratio1:1Ensures stoichiometric coordination
Reaction time12–16 hoursCompletes chelation

Coordination Geometry

The magnesium ion adopts an octahedral geometry , coordinated by:

  • Two nitrogen atoms from the triaza rings.

  • One oxygen atom from the 4-oxido group.

  • One oxygen from the propanoate carboxylate.

  • Two water molecules (hydrons).

This coordination mode stabilizes the complex, as evidenced by density functional theory (DFT) calculations showing a Gibbs free energy of formation of −45.2 kcal/mol.

Purification and Isolation

Crystallization

The crude product is purified via slow vapor diffusion of diethyl ether into a dichloromethane solution. This yields rhombic crystals suitable for X-ray diffraction (XRD).

Chromatographic Methods

  • Size-exclusion chromatography (SEC) with Sephadex LH-20 removes unreacted ligand.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the Mg-EVT complex with >95% purity.

Characterization and Validation

Spectroscopic Analysis

TechniqueKey Findings
¹H NMR (600 MHz, CDCl₃)δ 1.21 (s, 12H, CH₃), δ 3.68 (s, 3H, OCH₃)
IR (KBr)ν 1650 cm⁻¹ (C=O), ν 3400 cm⁻¹ (O-H)
ESI-MS m/z 609.2 [M−H]⁻

X-ray Crystallography

Single-crystal XRD confirms the hexacyclic structure and magnesium coordination sphere. Key metrics:

BondLength (Å)
Mg–N12.11
Mg–O41.98
Mg–Owater2.05

Challenges and Optimization

Ligand Instability

The organic ligand is prone to oxidation at the ethenyl group. Substituting THF with degassed dimethylformamide (DMF) and adding 2,6-di-tert-butylpyridine as a radical scavenger improves yield from 42% to 68%.

Magnesium Hydrolysis

Exposure to moisture leads to Mg²⁺ dissociation. Conducting reactions under argon atmosphere with molecular sieves retains complex integrity .

Q & A

What advanced synthetic strategies are recommended for overcoming steric hindrance in the synthesis of this magnesium porphyrin derivative?

Methodological Answer:
The compound’s complex hexacyclic framework with multiple substituents (e.g., ethenyl, ethyl, methoxycarbonyl) introduces steric challenges during synthesis. A stepwise approach is recommended:

  • Modular Assembly: Synthesize smaller fragments (e.g., substituted pyrrole rings) followed by macrocyclization .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to temporarily block reactive sites .
  • Metal-Templated Cyclization: Leverage magnesium coordination to pre-organize intermediates, as seen in chlorophyll-a analogs .
  • Catalysis: Employ palladium-catalyzed cross-coupling for ethenyl/ethyl group installation .

How can researchers resolve contradictions in mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound?

Methodological Answer:
Discrepancies between MS (exact mass) and NMR (substituent positioning) often arise from:

  • Isomeric Purity: Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate stereoisomers .
  • Dynamic Equilibria: Low-temperature NMR (e.g., 213 K) can stabilize conformers, while tandem MS (MS/MS) clarifies fragmentation pathways .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

What experimental protocols are optimal for assessing the compound’s photostability under varying pH and light conditions?

Methodological Answer:
Design a factorial experiment:

  • Variables: pH (4–10), light intensity (UV-Vis, 300–700 nm), and temperature (25–50°C).
  • Analysis Tools:
    • UV-Vis Spectroscopy: Track absorbance decay of the Soret band (e.g., ~400 nm) over time .
    • HPLC-MS: Quantify degradation byproducts (e.g., demethylation or ring-opening products) .
    • EPR Spectroscopy: Detect radical formation under UV light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.